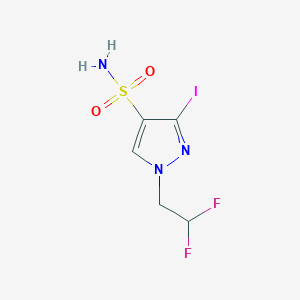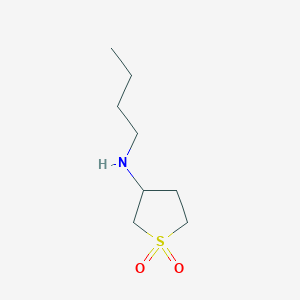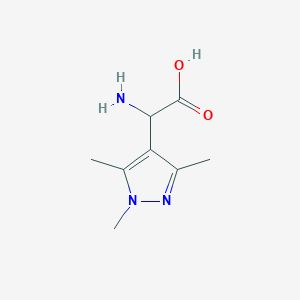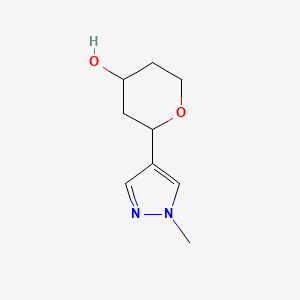
6-Chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-2-carboxamides are a class of compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “2-carboxamide” part indicates that there is a carboxamide functional group attached to the second carbon of the pyridine ring . The “6-Chloro” part means that there is a chlorine atom attached to the sixth carbon of the pyridine ring . The “N-(2-thiomorpholin-4-ylsulfonylethyl)” part refers to a complex substituent attached to the nitrogen atom of the carboxamide group .
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of a pyridine ring and a carboxamide group . The chlorine atom and the complex substituent would add to the complexity of the molecular structure .Chemical Reactions Analysis
The chemical reactions of similar compounds would depend on the specific functional groups present in the molecule . For example, the carboxamide group might undergo hydrolysis, reduction, or other reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
The synthesis of heterocyclic compounds, such as tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives, involves reactions under microwave irradiation, showcasing the compound's utility in creating complex molecular structures. These processes often employ primary and secondary amines, including morpholine, to yield a variety of carboxamide and benzamide derivatives, highlighting the compound's role in facilitating diverse chemical transformations (Abdalha et al., 2011).
Biological Activity and Applications
Some derivatives of related compounds have been evaluated for their biological activities. For example, thiazolo[5,4-d]pyrimidines, synthesized through reactions involving similar compound structures, have shown molluscicidal properties, suggesting potential applications in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988). Additionally, pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups have demonstrated significant inhibitory activities against carbonic anhydrase and cholinesterase, presenting a pathway for developing new therapeutic agents (Stellenboom & Baykan, 2019).
Synthetic Utility in Heterocyclic Synthesis
The compound's enaminoester moiety has been exploited in heterocyclic synthesis to construct various new heterocyclic systems, such as thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives. These studies illustrate the compound's versatility in synthesizing complex heterocyclic frameworks with potential for further chemical and biological exploration (Madkour et al., 2010).
Eigenschaften
IUPAC Name |
6-chloro-N-(2-thiomorpholin-4-ylsulfonylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S2/c13-11-3-1-2-10(15-11)12(17)14-4-9-21(18,19)16-5-7-20-8-6-16/h1-3H,4-9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMHFTYTHAICCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)CCNC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2860968.png)
![N-cyclohexyl-2-(1-ethyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2860969.png)


![tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2860973.png)
![N-(3-acetylphenyl)-2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2860975.png)
![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2860978.png)

![1-(2,6-dimethylmorpholino)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2860980.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2860984.png)


